

Solubility Profile of 2-Thiopheneacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Thiopheneacetic acid

Cat. No.: B7760944

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-Thiopheneacetic acid** in various solvents. The information is targeted toward professionals in research, scientific, and drug development fields who require an in-depth understanding of this compound's physicochemical properties for applications ranging from reaction chemistry to formulation development.

Core Concepts in Solubility

The solubility of a compound is a critical parameter that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a versatile compound like **2-Thiopheneacetic acid**, understanding its solubility in a range of solvents—from polar to non-polar—is essential for its effective application and manipulation. Factors influencing solubility include the chemical nature of both the solute and the solvent (polarity, hydrogen bonding capacity), temperature, and pressure.

Quantitative Solubility Data

While extensive quantitative solubility data for **2-Thiopheneacetic acid** across a wide range of solvents and temperatures is not readily available in a single comprehensive source, the following table summarizes the available qualitative and quantitative information.

Solvent	Formula	Type	Solubility	Temperature e (°C)	Notes
Water	H ₂ O	Polar Protic	Soluble[1]	Not Specified	General qualitative assessment.
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble[1]	Not Specified	General qualitative assessment.
Methanol	CH ₃ OH	Polar Protic	Slightly Soluble[2]	Not Specified	General qualitative assessment.
Diethyl Ether	(C ₂ H ₅) ₂ O	Polar Aprotic	Soluble[1]	Not Specified	General qualitative assessment.
Carbon Tetrachloride	CCl ₄	Non-polar	Soluble[1]	Not Specified	General qualitative assessment.
Chloroform	CHCl ₃	Polar Aprotic	Sparingly Soluble[2]	Not Specified	General qualitative assessment.
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Polar Aprotic	100 mg/mL[3]	Not Specified	Quantitative data. Ultrasonic assistance may be needed.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	Mixture	-	≥ 2.5 mg/mL[3]	Not Specified	A common co-solvent system for in-vitro/in-vivo studies.

Note: The qualitative descriptors "Soluble," "Slightly Soluble," and "Sparingly Soluble" are based on general chemical literature and supplier information. For precise applications, experimental determination of solubility under specific conditions is highly recommended.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol describes a standard and reliable method for determining the equilibrium solubility of a solid compound like **2-Thiopheneacetic acid**. This method is widely adopted in pharmaceutical and chemical research.

Objective: To determine the saturation solubility of **2-Thiopheneacetic acid** in a given solvent at a specific temperature.

Materials and Equipment:

- **2-Thiopheneacetic acid** (solid)
- Solvent of interest
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
- Syringes
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Pipettes and other standard laboratory glassware

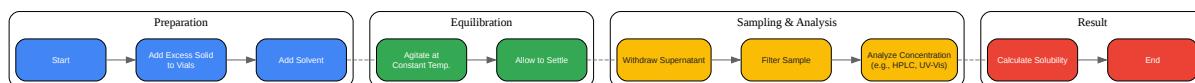
Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of solid **2-Thiopheneacetic acid** to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.
 - Add a known volume of the desired solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath set to the desired temperature.
 - Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. The time required may vary depending on the compound and solvent system and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant).
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample from the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.
- Analysis:
 - Accurately dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of **2-Thiopheneacetic acid** in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

- For HPLC: A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric acid or formic acid for MS compatibility) is often suitable.[4]
- For UV-Vis: Determine the absorbance at the wavelength of maximum absorption (λ_{max}) for **2-Thiopheneacetic acid** and calculate the concentration using a standard calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.
 - Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.



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Caption: Experimental workflow for solubility determination.

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